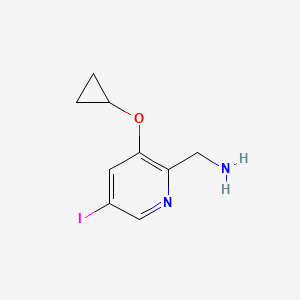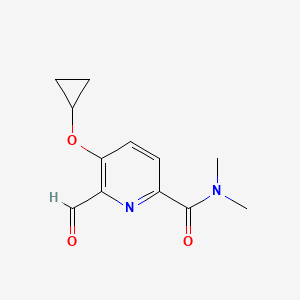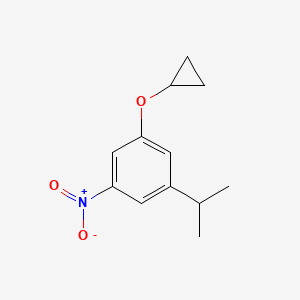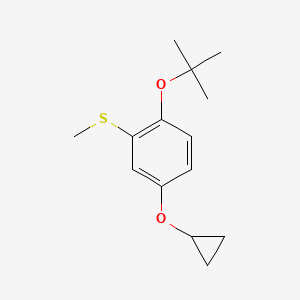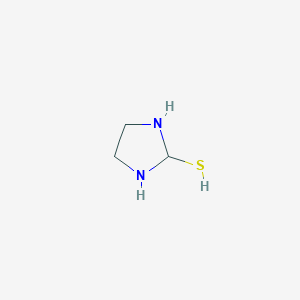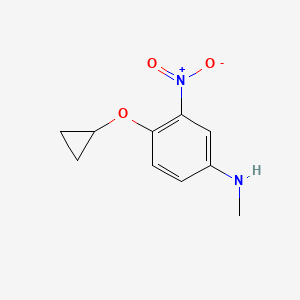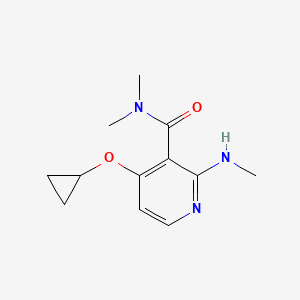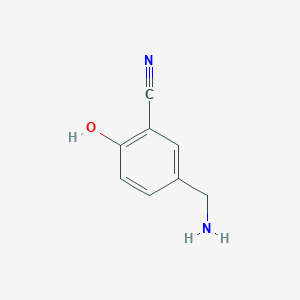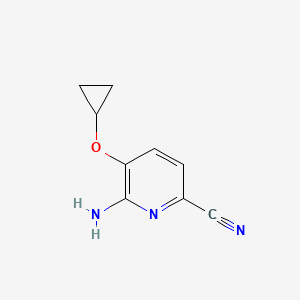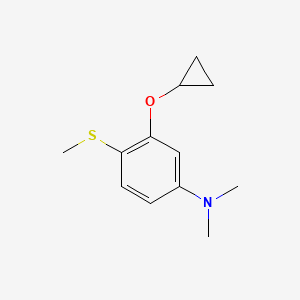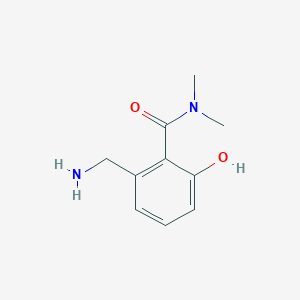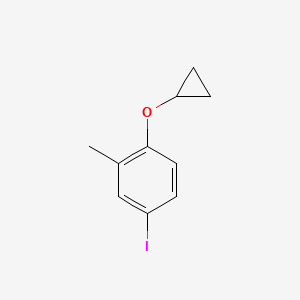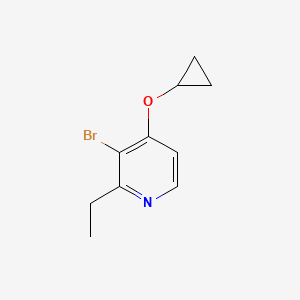
3-Bromo-4-cyclopropoxy-2-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-cyclopropoxy-2-ethylpyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an ethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxy-2-ethylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic protocols to increase yield and efficiency. For example, starting from 2-bromo-4-methylpyridine, the overall yield can be significantly increased by avoiding the use of palladium as a catalyst and employing more diverse and versatile reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropoxy-2-ethylpyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a corresponding pyridine oxide, while reduction may yield a cyclopropyl-substituted pyridine.
Scientific Research Applications
3-Bromo-4-cyclopropoxy-2-ethylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-4-cyclopropoxy-2-ethylpyridine include other brominated pyridines and cyclopropoxy-substituted pyridines. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications and industrial uses.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-8-10(11)9(5-6-12-8)13-7-3-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
IPMHTPSMOPBXHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


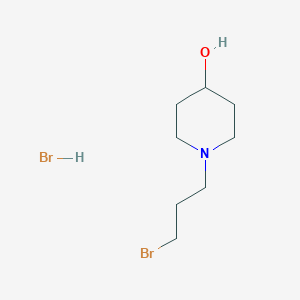
![N-benzyl-4-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14817831.png)
